molecular formula C16H18Cl2N2O B13953080 Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy- CAS No. 63979-55-5

Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy-

Cat. No.: B13953080
CAS No.: 63979-55-5
M. Wt: 325.2 g/mol
InChI Key: QTRIPCQTYTUXNE-UHFFFAOYSA-N
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Description

Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- is a compound known for its significant biological activity, particularly in the field of medicinal chemistry. This compound is often studied for its potential antitumor properties and its role as an alkylating agent. The structure of this compound includes a diphenylamine core with a bis(2-chloroethyl)amino group and a hydroxyl group, which contribute to its reactivity and biological activity .

Chemical Reactions Analysis

Types of Reactions

Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloroethyl groups can produce azides or thiols .

Scientific Research Applications

Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- apart from these compounds is its specific structure, which allows for unique interactions with biological targets. Its hydroxyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced activity or reduced toxicity .

Properties

CAS No.

63979-55-5

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]anilino]phenol

InChI

InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8,19,21H,9-12H2

InChI Key

QTRIPCQTYTUXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)O)N(CCCl)CCCl

Origin of Product

United States

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